molecular formula C9H12ClN3O B1589230 N-(6-Chloropyridazin-3-yl)pivalamide CAS No. 147362-88-7

N-(6-Chloropyridazin-3-yl)pivalamide

Cat. No. B1589230
M. Wt: 213.66 g/mol
InChI Key: ZZJOBCNIMHAKDP-UHFFFAOYSA-N
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Description

“N-(6-Chloropyridazin-3-yl)pivalamide” is a chemical compound with the CAS Number: 147362-88-7 . It has a molecular weight of 213.67 and its IUPAC name is N-(6-chloro-3-pyridazinyl)-2,2-dimethylpropanamide .


Synthesis Analysis

The synthesis of “N-(6-Chloropyridazin-3-yl)pivalamide” can be achieved from 6-Chloropyridazin-3-amine and Pivaloyl chloride .


Molecular Structure Analysis

The InChI code for “N-(6-Chloropyridazin-3-yl)pivalamide” is 1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“N-(6-Chloropyridazin-3-yl)pivalamide” is a solid at room temperature . It has a predicted boiling point of 436.3±30.0 °C and a predicted density of 1.253±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

N-(6-Chloropyridazin-3-yl)pivalamide has been studied for its reactions with various electrophilic compounds, demonstrating strong nucleophilic behavior. For instance, reactions in different solvents and conditions have yielded various pivalamide derivatives with potential antibacterial properties. These derivatives have shown high inhibition activity against certain bacteria, indicating their potential for developing new antibacterial agents (Al-Romaizan, 2019).

Catalytic Applications

Research has also focused on the catalytic properties of related compounds. For instance, Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature has been achieved, highlighting the potential of these compounds in selective mono- and diamination reactions to create valuable benzamide or aminoaniline derivatives. Such studies indicate the broad utility of N-(6-Chloropyridazin-3-yl)pivalamide and its derivatives in organic synthesis and catalysis (Grohmann, Wang, & Glorius, 2012).

Drug Discovery and Development

In the context of drug discovery, certain derivatives of N-(6-Chloropyridazin-3-yl)pivalamide, such as potent s-cis-locked bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator, have shown significant potential in cystic fibrosis therapy. These studies provide insights into how structural modifications can enhance the corrector activity of compounds, opening new avenues for the treatment of cystic fibrosis (Yu et al., 2008).

Antimicrobial and Antitubercular Agents

Some derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. This research underlines the compound's relevance in addressing global health challenges like tuberculosis (Srinivasarao et al., 2020).

Corrosion Inhibition

Furthermore, pyridazine derivatives, including those structurally related to N-(6-Chloropyridazin-3-yl)pivalamide, have been investigated for their corrosion inhibition properties on mild steel in acidic media. These studies have implications for industrial applications, particularly in protecting metals from corrosion in harsh environments (Mashuga, Olasunkanmi, & Ebenso, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H320-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

N-(6-chloropyridazin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOBCNIMHAKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447690
Record name Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloropyridazin-3-yl)pivalamide

CAS RN

147362-88-7
Record name N-(6-Chloro-3-pyridazinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147362-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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